N-(6-chloro-2-diethylamino-4-oxo-4H-quinazolin-3-yl)-2-(3,5-difluorophenyl)acetamide
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Overview
Description
“N-(6-chloro-2-diethylamino-4-oxo-4H-quinazolin-3-yl)-2-(3,5-difluorophenyl)acetamide” is a synthetic organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(6-chloro-2-diethylamino-4-oxo-4H-quinazolin-3-yl)-2-(3,5-difluorophenyl)acetamide” typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.
Introduction of the Chloro and Diethylamino Groups: Chlorination and subsequent substitution with diethylamine can be achieved using reagents like thionyl chloride and diethylamine.
Attachment of the Acetamide Moiety: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions may target the carbonyl group in the quinazoline ring, potentially forming alcohol derivatives.
Substitution: The chloro group in the quinazoline ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases such as cancer, inflammation, and infections.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinazoline derivatives are known to interact with enzymes, receptors, and other proteins, modulating their activity. The presence of the chloro and diethylamino groups may enhance its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloro-2-methyl-4-oxo-4H-quinazolin-3-yl)-2-(3,5-difluorophenyl)acetamide
- N-(6-chloro-2-ethyl-4-oxo-4H-quinazolin-3-yl)-2-(3,5-difluorophenyl)acetamide
Uniqueness
The unique combination of the chloro, diethylamino, and difluorophenyl groups in “N-(6-chloro-2-diethylamino-4-oxo-4H-quinazolin-3-yl)-2-(3,5-difluorophenyl)acetamide” may confer distinct pharmacological properties, such as enhanced potency, selectivity, and metabolic stability.
Properties
Molecular Formula |
C20H19ClF2N4O2 |
---|---|
Molecular Weight |
420.8 g/mol |
IUPAC Name |
N-[6-chloro-2-(diethylamino)-4-oxoquinazolin-3-yl]-2-(3,5-difluorophenyl)acetamide |
InChI |
InChI=1S/C20H19ClF2N4O2/c1-3-26(4-2)20-24-17-6-5-13(21)10-16(17)19(29)27(20)25-18(28)9-12-7-14(22)11-15(23)8-12/h5-8,10-11H,3-4,9H2,1-2H3,(H,25,28) |
InChI Key |
APAZEMUIONJJBY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC2=C(C=C(C=C2)Cl)C(=O)N1NC(=O)CC3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
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